3-Cyanocinnamaldehyde
Description
3-Cyanocinnamaldehyde is a substituted derivative of cinnamaldehyde (C₉H₈O), where a cyano (-CN) group replaces a hydrogen atom at the third position of the benzene ring.
Cinnamaldehyde is widely used in flavoring, fragrances, and organic synthesis . The cyano substitution in this compound likely enhances its utility in specialized chemical reactions, such as nucleophilic additions or as a precursor in pharmaceutical intermediates. However, detailed studies on its synthesis, stability, and toxicity are absent in the provided sources, necessitating cautious extrapolation from analogs.
Properties
CAS No. |
98116-49-5 |
|---|---|
Molecular Formula |
C10H7NO |
Molecular Weight |
157.17 g/mol |
IUPAC Name |
3-(3-oxoprop-1-enyl)benzonitrile |
InChI |
InChI=1S/C10H7NO/c11-8-10-4-1-3-9(7-10)5-2-6-12/h1-7H |
InChI Key |
XMKZFCPGOLTXGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C#N)C=CC=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyanocinnamaldehyde typically involves the condensation of cyanoacetaldehyde with benzaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization and dehydration to yield the desired product. Common reagents used in this synthesis include sodium hydroxide (NaOH) or potassium hydroxide (KOH) as the base, and the reaction is usually carried out in an aqueous or alcoholic medium at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, concentration, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
3-Cyanocinnamaldehyde can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogenation over a palladium catalyst.
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium or CrO3 in acetic acid.
Reduction: LiAlH4 in anhydrous ether or hydrogenation with a palladium catalyst.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: 3-Cyano-1-(2-carboxyethenyl)benzene.
Reduction: 3-Amino-1-(2-formylethenyl)benzene.
Substitution: Various halogenated derivatives depending on the substituent introduced.
Scientific Research Applications
3-Cyanocinnamaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 3-Cyanocinnamaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, the cyano group can act as an electrophile, reacting with nucleophilic sites on proteins or DNA, potentially leading to inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Structural and Electronic Properties
The substituent on the aromatic ring critically influences physicochemical behavior. Key analogs include:
Key Observations :
- The cyano group (-CN) is more electron-withdrawing than chlorine (-Cl), which could increase the electrophilicity of the aldehyde group in this compound compared to 3-Chlorobenzaldehyde.
- Unlike 3-Cyanoindole, which has a fused aromatic system, this compound retains the α,β-unsaturated aldehyde moiety, enabling conjugate addition reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
